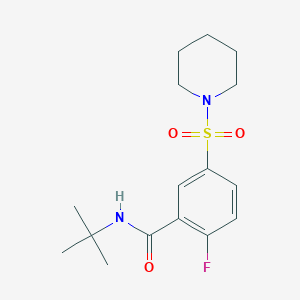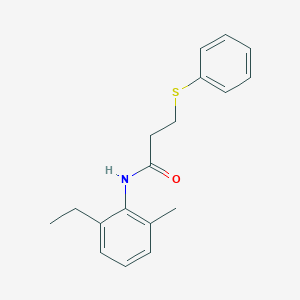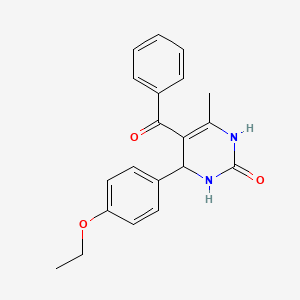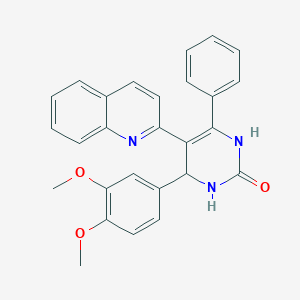
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors, which work by blocking the activity of specific enzymes involved in the growth and proliferation of cancer cells.
作用机制
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide works by selectively inhibiting the activity of BTK, ITK, and TEC kinase, which are key enzymes involved in the signaling pathways that regulate the growth and survival of cancer cells. By blocking the activity of these kinases, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide prevents the proliferation of cancer cells and induces cell death.
Biochemical and physiological effects:
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been shown to have potent anti-tumor activity in preclinical models of cancer. In addition to its anti-proliferative effects, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide also induces apoptosis (cell death) in cancer cells. Furthermore, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been shown to inhibit the activity of BTK in immune cells, which may have implications for the treatment of autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide is its potency and selectivity for BTK, ITK, and TEC kinase. This makes it a valuable tool for studying the role of these kinases in cancer and autoimmune diseases. However, one limitation of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide is its solubility, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for the development of N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide. One potential application is in the treatment of hematological malignancies, such as lymphoma, leukemia, and multiple myeloma. N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide may also have potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Furthermore, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic targets for the treatment of cancer and other diseases.
合成方法
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of various reagents and solvents. The synthesis method for N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited. The process involves the reaction of 2-fluoro-5-nitrobenzoic acid with tert-butylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with piperidine-1-sulfonyl chloride in the presence of a base.
科学研究应用
N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, N-(tert-butyl)-2-fluoro-5-(1-piperidinylsulfonyl)benzamide showed potent inhibition of various kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in the signaling pathways that regulate the growth and survival of cancer cells.
属性
IUPAC Name |
N-tert-butyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)18-15(20)13-11-12(7-8-14(13)17)23(21,22)19-9-5-4-6-10-19/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPNCIDDMBDGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(1-adamantyl)ethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium bromide](/img/structure/B5083490.png)

![N-{2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B5083495.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5083501.png)


![1-[1-(2-thienylcarbonyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5083518.png)
![N-(4-acetylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5083522.png)
![2-{4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}ethanol](/img/structure/B5083523.png)


![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5083559.png)
![N-(3-chloro-4-methylphenyl)-3-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B5083560.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)